N,N'-Diallyl-L-tartardiamide

Catalog No.
S589874
CAS No.
58477-85-3
M.F
C10H16N2O4
M. Wt
228.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diallyl-L-tartardiamide

CAS Number

58477-85-3

Product Name

N,N'-Diallyl-L-tartardiamide

IUPAC Name

(2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+

InChI Key

ZRKLEAHGBNDKHM-OCAPTIKFSA-N

SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

Synonyms

N,N'-diallyltartardiamide

Canonical SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

Isomeric SMILES

C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O

N,N'-Diallyl-L-tartardiamide (DATD) is a small molecule used as a crosslinking agent in polyacrylamide gels for various applications in scientific research, particularly gel electrophoresis techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) []. Compared to the more common bisacrylamide crosslinker, DATD gels offer a stronger interaction with glass surfaces, making them ideal for applications where the gel needs to act as a structural component at the bottom of the electrophoresis apparatus []. Additionally, DATD gels can be conveniently dissolved using periodic acid due to the presence of vicinal diols in its structure, which is not possible with bisacrylamide gels [].


Molecular Structure Analysis

DATD has a unique molecular structure with several key features (shown in Figure 1). It consists of a central L-tartaric acid moiety flanked by two allyl groups on the nitrogen atoms []. The L-tartaric acid provides chirality to the molecule, meaning it has a non-superimposable mirror image. The presence of the vicinal diols (two hydroxyl groups on adjacent carbon atoms) within the tartaric acid unit contributes to the gel's dissolvability with periodic acid []. The allyl groups, with their double bonds, participate in the crosslinking reaction during gel formation [].

Figure 1. Chemical structure of N,N'-Diallyl-L-tartardiamide (DATD)


Chemical Reactions Analysis

Acrylamide (monomer) + DATD (crosslinker) --> Polyacrylamide network (gel) []

During gel preparation, acrylamide monomers react with each other and with DATD, forming a three-dimensional network of linked polyacrylamide chains. The allyl groups in DATD act as bridges, connecting multiple acrylamide chains, ultimately resulting in a gel with a defined pore size and mechanical stability.


Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: Decomposes before boiling.
  • Solubility: Soluble in water and some organic solvents like ethanol and dimethylformamide [].
  • Appearance: White crystalline powder [].
  • Stability: Stable under normal storage conditions [].

Application as a Crosslinking Agent for Polyacrylamide Gels

N,N'-Diallyl-L-tartardiamide (DADLT) is primarily used in scientific research as a crosslinking agent for polyacrylamide gels. These gels are commonly employed in various techniques, including:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): This technique separates proteins based on their size and electrical charge. DADLT plays a crucial role in forming the gel matrix, allowing for the separation of proteins through the gel [].
  • Western blotting: This technique transfers proteins separated by SDS-PAGE onto a membrane for further analysis using specific antibodies. The crosslinked polyacrylamide gel maintains the integrity of the protein bands during the transfer process.

DADLT introduces crosslinks between polyacrylamide chains within the gel, enhancing its mechanical strength and stability. This allows the gel to withstand the harsh conditions of electrophoresis and Western blotting, preventing it from collapsing or breaking during use [].

Other Research Applications

While its primary application lies in crosslinking, N,N'-Diallyl-L-tartardiamide has also been explored in other research areas:

  • Drug delivery: Studies have investigated DADLT as a potential carrier for drug delivery due to its ability to form hydrogels. These hydrogels can potentially release drugs in a controlled manner [].
  • Bioconjugation: DADLT has been explored as a linker molecule for attaching biomolecules like antibodies to surfaces or other biomolecules [].

XLogP3

-1.1

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58477-85-3

General Manufacturing Information

Butanediamide, 2,3-dihydroxy-N1,N4-di-2-propen-1-yl-, (2R,3R)-: INACTIVE

Dates

Modify: 2023-08-15

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